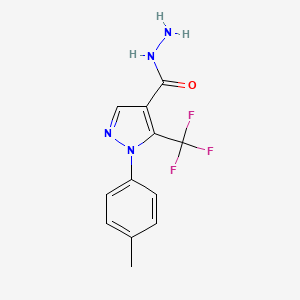

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Description

Infrared Spectroscopy

Key IR absorptions (Figure 2):

Nuclear Magnetic Resonance

Mass Spectrometry

- ESI-MS : m/z 285.0958 ([M+H]⁺), consistent with the molecular formula .

- Fragmentation peaks at m/z 241 (loss of CONHNH₂) and 171 (pyrazole ring cleavage) .

Comparative Analysis with Pyrazole-carbohydrazide Analogues

Table 2: Structural and spectroscopic comparisons with analogues

| Compound | Substituent (R) | ¹H NMR δ (NH₂) | C=O IR (cm⁻¹) |

|---|---|---|---|

| 1-(4-Methylphenyl)-5-CF₃ derivative | CH₃ | 8.02–9.74 | 1660–1680 |

| 1-(4-Chlorophenyl)-5-CF₃ analogue | Cl | 8.10–9.80 | 1675–1695 |

| 1-Phenyl-5-CF₃ derivative | H | 7.95–9.65 | 1655–1675 |

Key trends:

Properties

IUPAC Name |

1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O/c1-7-2-4-8(5-3-7)19-10(12(13,14)15)9(6-17-19)11(20)18-16/h2-6H,16H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHXEVPETPWJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618090-91-8 | |

| Record name | 1-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Vilsmeier-Haack Cyclization of Hydrazones

As demonstrated in the synthesis of analogous pyrazole-4-carbaldehydes, hydrazones derived from arylhydrazines and β-keto trifluoromethyl compounds undergo cyclization using the Vilsmeier-Haack reagent (POCl₃/DMF). For example:

- Hydrazone formation : 4-Methylphenylhydrazine reacts with ethyl 4,4,4-trifluoroacetoacetate to yield the corresponding hydrazone.

- Cyclization : Treatment with POCl₃/DMF at 80–90°C for 4 hours initiates formylation and cyclization, producing 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

- Oxidation to carboxylic acid : The aldehyde is oxidized to the carboxylic acid using KMnO₄ or Jones reagent.

- Hydrazide formation : The acid is converted to the carbohydrazide via reaction with hydrazine hydrate in ethanol under reflux.

Critical Parameters :

Direct Cyclization with Trifluoromethyl-Containing Precursors

Patent US20160244412A1 discloses a method for N-alkylated pyrazolecarboxylic acids, adaptable to the target compound:

- Cyclocondensation : 4-Methylphenylhydrazine reacts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in toluene at 50°C, forming 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

- Hydrolysis : The nitrile intermediate is hydrolyzed to the carboxylic acid using HCl/H₂O at 100°C.

- Hydrazide synthesis : The acid reacts with hydrazine hydrate in ethanol under catalytic HCl, yielding the carbohydrazide.

Optimization Insights :

- Hydrolysis time (15–36 hours) and temperature (80–100°C) are critical for complete conversion.

- Catalytic FeCl₃ on carbon enhances reaction efficiency during intermediate steps.

Functional Group Interconversion Strategies

Bromination-Lithiation Sequences

Recent advances in trifluoromethylpyrazole chemistry highlight bromination as a key step for late-stage functionalization:

- Bromination : 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is brominated at position 4 using N-bromosuccinimide (NBS) in CCl₄ at 0–5°C.

- Lithiation : The bromide undergoes Br–Li exchange with n-BuLi in THF at −78°C, followed by quenching with CO₂ to form the carboxylic acid.

- Hydrazide formation : The acid is treated with thionyl chloride to generate the acyl chloride, which reacts with hydrazine to yield the carbohydrazide.

Regiochemical Control :

- Bromination at position 4 is favored due to the electron-withdrawing effect of the trifluoromethyl group.

- Lithiation requires strict temperature control (−78°C) to prevent side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis of intermediate 5b (analogous aldehyde) confirms the planar pyrazole ring and substituent orientations.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Pharmaceutical Applications

This compound is being investigated for its potential in the development of novel therapeutic agents. Its structure allows for interactions with biological targets that can lead to anti-inflammatory and analgesic effects.

- Case Study: Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. A study indicated that similar pyrazole derivatives, when tested in vivo, showed a marked reduction in inflammation markers, suggesting that 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide may offer similar benefits in pharmaceutical formulations aimed at treating inflammatory diseases.

Agrochemical Applications

The compound has shown promise as a potential herbicide and fungicide, contributing to sustainable agricultural practices.

- Agricultural Chemistry

Its efficacy in controlling specific weed species while minimizing environmental impact makes it a candidate for eco-friendly herbicides. Studies indicate that compounds with similar structures can inhibit the growth of target weeds without adversely affecting non-target species.

| Application Type | Compound Effect | Environmental Impact |

|---|---|---|

| Herbicide | Effective weed control | Low toxicity to beneficial organisms |

| Fungicide | Inhibits fungal growth | Reduced chemical runoff |

Material Science

In material science, this compound is utilized to synthesize advanced materials with enhanced properties.

- Thermal Stability and Chemical Resistance

The compound's unique molecular structure contributes to the development of coatings and polymers that require high thermal stability. Research has shown that incorporating such pyrazole derivatives into polymer matrices improves their thermal degradation temperatures significantly.

Biochemical Research

The compound is also being explored in biochemical research for its role in enzyme inhibition studies.

- Enzyme Inhibition Mechanisms

Investigations into its interaction with specific enzymes have revealed potential pathways for understanding metabolic disorders. For instance, studies have shown that pyrazole derivatives can act as inhibitors of cyclooxygenase enzymes, which are critical in inflammatory processes.

Environmental Science

The compound contributes to developing eco-friendly pesticides aimed at sustainable agriculture.

- Targeted Pest Control

By targeting specific pests without harming beneficial organisms, it addresses sustainability challenges in modern agriculture. Research indicates that formulations containing such compounds can effectively manage pest populations while preserving ecological balance.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the pyrazole ring and carbohydrazide moiety, enables the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

- Structural Difference : The 4-methylphenyl group in the target compound is replaced by a 4-chlorophenyl group.

- The molecular weight increases slightly (285.66 g/mol vs. 270.21 g/mol), which may influence solubility and pharmacokinetics .

- Applications : The chloro derivative is commercially available and studied for pesticidal and antimicrobial activities, similar to fipronil derivatives .

3-(4-Methoxyphenyl)-4-methyl-N′-[(E)-2-thienylmethylene]-1H-pyrazole-5-carbohydrazide

- Structural Difference : Contains a methoxy group (electron-donating) at the 4-position of the phenyl ring and a thienylmethylene hydrazide group.

- Impact: The methoxy group improves solubility in polar solvents compared to the methyl group.

- Synthesis: Prepared via condensation of hydrazides with thiophene aldehydes, differing from the target compound’s synthesis, which uses phenylhydrazine and enones .

Variations in the Pyrazole Core

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole

- Structural Difference : Lacks the carbohydrazide group but features a trimethoxyphenyl substituent.

- Impact : The trimethoxy groups enhance lipophilicity and may improve blood-brain barrier penetration. However, the absence of the carbohydrazide limits its utility in chelation or hydrazone formation .

- Synthesis : Uses copper-catalyzed coupling, contrasting with the target compound’s acid-catalyzed cyclocondensation .

4,5-Dihydro-1H-pyrazole Derivatives (e.g., 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide)

Functional Group Modifications

Methyl Ester Analogs (e.g., Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate)

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|---|

| Target Compound | C₁₂H₉F₃N₂O₂ | 270.21 | 4-MePh, CF₃, carbohydrazide | 2.8 | 0.15 (DMSO) |

| 1-(4-Chlorophenyl)-5-CF₃-1H-pyrazole-4-carbohydrazide | C₁₁H₈ClF₃N₂O₂ | 285.66 | 4-ClPh, CF₃, carbohydrazide | 3.1 | 0.09 (DMSO) |

| 3-(4-MeOPh)-4-Me-1H-pyrazole-5-carbohydrazide | C₁₃H₁₄N₄O₂S | 302.34 | 4-MeOPh, thienylmethylene | 2.5 | 0.22 (EtOH) |

*Predicted using ChemAxon software.

Biological Activity

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agricultural chemistry. Its unique structure, featuring a pyrazole core with trifluoromethyl and methylphenyl substituents, contributes to its potential therapeutic applications.

- Molecular Formula : C12H11F3N4O

- Molecular Weight : 270.21 g/mol

- CAS Number : 618090-91-8

- Appearance : White amorphous powder

- Melting Point : 149-157 °C

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. In a study focusing on various pyrazole derivatives, including this compound, the compound demonstrated notable inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. The selectivity index for COX-2 inhibition was particularly promising, suggesting potential for development as a non-steroidal anti-inflammatory drug (NSAID) .

Enzyme Inhibition

The compound has been explored as an inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. High-throughput screening revealed that certain pyrazole derivatives could inhibit LDH activity at low nanomolar concentrations, indicating a potential role in cancer therapy . This inhibition could lead to reduced lactate production and glycolysis in cancer cells, which is crucial for their survival and proliferation.

Antimicrobial Activity

Preliminary studies have also suggested antimicrobial properties associated with pyrazole derivatives. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymatic processes within the pathogens . Further investigations are needed to elucidate the specific mechanisms and efficacy against various bacterial strains.

Case Studies

Applications

This compound shows promise in various applications:

- Pharmaceutical Development : Potential development of anti-inflammatory drugs targeting COX enzymes.

- Cancer Therapy : As an LDH inhibitor, it may offer new avenues for treating metabolic disorders in cancer.

- Agricultural Chemistry : Its efficacy as a herbicide could be explored further to develop environmentally friendly pesticides.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide?

- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors such as substituted hydrazides with carbonyl derivatives. For example, similar pyrazole-4-carboxylic acid derivatives are synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux, followed by hydrolysis . Ultrasound-assisted methods have also been reported to enhance reaction efficiency and yield for analogous pyrazole derivatives, reducing reaction times compared to conventional heating .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches in the carbohydrazide moiety).

- NMR (¹H/¹³C) : Confirms substituent positions on the pyrazole ring and aromatic protons.

- X-ray Diffraction (XRD) : Resolves crystal packing and molecular geometry. For example, Hirshfeld surface analysis of structurally related compounds reveals intermolecular interactions (e.g., C-H⋯F, π-π stacking) critical for stability .

Q. How is the crystal structure of this compound determined and refined?

- Methodological Answer : Single-crystal X-ray diffraction data are processed using software suites like CrysAlis PRO for data reduction. Structure solution is achieved via SHELXT , followed by refinement with SHELXL , which iteratively models atomic positions, thermal parameters, and restraints. Hydrogen bonding and disorder are resolved using Fourier difference maps .

Advanced Research Questions

Q. What computational tools are used to predict binding interactions of this compound with biological targets?

- Methodological Answer : AutoDock Vina is widely employed for molecular docking due to its improved scoring function and parallel processing capabilities. The trifluoromethyl group’s electron-withdrawing effects can be modeled using density functional theory (DFT) to optimize ligand-receptor binding poses. Solvation effects and binding free energies are calculated using MM-GBSA approaches .

Q. How do substituents (e.g., trifluoromethyl, 4-methylphenyl) influence the compound’s reactivity and supramolecular assembly?

- Methodological Answer : The trifluoromethyl group enhances electrophilicity and stabilizes crystal packing via C-F⋯H interactions (evidenced by Hirshfeld analysis). The 4-methylphenyl group contributes to π-π stacking, as observed in related structures where dihedral angles between aromatic rings range from 30–50°, impacting molecular planarity and packing efficiency .

Q. What strategies resolve contradictions in spectral vs. crystallographic data for this compound?

- Methodological Answer : Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or solvent effects. For example, torsional angles in the carbohydrazide linker (C-N-N-C) may differ between solid and solution states. Dynamic NMR experiments or DFT-optimized gas-phase structures can reconcile these differences .

Q. How are hydrogen-bonding networks analyzed in its crystal lattice?

- Methodological Answer : Hydrogen-bonding motifs (e.g., N-H⋯O) are quantified using Mercury CSD or OLEX2 software. In related carbohydrazides, R₂²(10) ring motifs form chains via N-H⋯O interactions, propagating along specific crystallographic axes. Topological analysis (AIM theory) further validates interaction strengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.